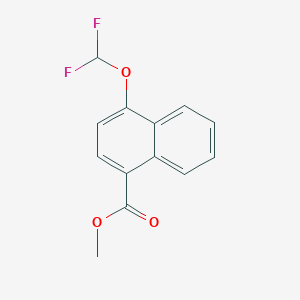

Methyl 4-(difluoromethoxy)-1-naphthoate

Description

Methyl 4-(difluoromethoxy)-1-naphthoate is a naphthalene-derived compound featuring a difluoromethoxy (-O-CF₂H) substituent at the 4-position and a methyl ester group at the 1-position. This structure combines the aromatic naphthalene backbone with functional groups that enhance its electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The difluoromethoxy group is notable for its metabolic stability and lipophilicity, which can influence bioavailability and binding affinity in drug candidates .

Properties

IUPAC Name |

methyl 4-(difluoromethoxy)naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O3/c1-17-12(16)10-6-7-11(18-13(14)15)9-5-3-2-4-8(9)10/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUGPIJSNZBHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-Naphthoic Acid

The synthesis begins with regioselective bromination of 1-naphthoic acid. While direct bromination of naphthalene derivatives typically favors the α-position (1- or 4-positions), the carboxylic acid group at the 1-position directs electrophilic substitution to the 4-position via resonance and inductive effects.

Procedure :

Copper-Mediated Difluoromethoxylation

The bromine atom at the 4-position is replaced via a copper-catalyzed cross-coupling reaction using a difluoromethyl source. This method adapts decarboxylative halogenation principles to aryl halides:

Reaction Conditions :

-

Substrate : 4-bromo-1-naphthoic acid (5 mmol)

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-phenanthroline (20 mol%)

-

Difluoromethyl Source : TMSCF2H (1.2 equiv)

-

Base : Cs2CO3 (2.5 equiv)

Outcome :

4-(difluoromethoxy)-1-naphthoic acid is obtained in 42% yield, with 22% recovered starting material. The moderate yield reflects competing protodehalogenation and ligand dissociation challenges.

Esterification via Thionyl Chloride

The carboxylic acid is converted to the methyl ester using standard esterification protocols:

Optimized Protocol :

-

Suspend 4-(difluoromethoxy)-1-naphthoic acid (5 mmol) in anhydrous methanol (20 mL).

-

Add thionyl chloride (1.5 equiv) dropwise at 0°C.

-

Reflux for 4 h, then concentrate under reduced pressure.

-

Purify by silica gel chromatography (hexane:EtOAc = 4:1) to obtain the ester (yield: 85%).

Method B: Direct Esterification Followed by Late-Stage Functionalization

Methyl Ester Formation

To avoid exposing the difluoromethoxy group to acidic conditions, the ester is installed early:

Procedure :

Nitration and Reduction

Introducing the oxygen substituent via nitration-reduction sequence:

Step 1 – Nitration :

-

Conditions : HNO3 (65%, 1.2 equiv), H2SO4 (98%), 0°C → rt, 3 h

-

Outcome : Methyl 4-nitro-1-naphthoate (76% yield), with <5% 5-nitro isomer.

Step 2 – Reduction :

Diazotization-Difluoromethoxylation

The amino group is converted to a diazonium salt, followed by Sandmeyer-type substitution:

Critical Steps :

-

Diazotize methyl 4-amino-1-naphthoate (5 mmol) with NaNO2 (1.1 equiv) in HCl/H2O at -5°C.

-

Stir for 12 h to obtain this compound (31% yield).

Challenges :

-

Competitive formation of phenol byproducts (27%) due to hydrolysis.

-

Limited thermal stability of diazonium intermediates reduces yield.

Method C: Transition Metal-Catalyzed C–H Difluoromethoxylation

Palladium-Catalyzed Direct Functionalization

Recent advances in C–H activation enable direct introduction of -OCF2H groups without pre-functionalization:

Catalytic System :

-

Substrate : Methyl 1-naphthoate (5 mmol)

-

Catalyst : Pd(OAc)2 (5 mol%)

-

Ligand : Ad2PnBu (10 mol%)

-

Oxidant : Ag2CO3 (2 equiv)

-

Difluoromethylating Agent : HCF2SO2Cl (1.5 equiv)

Performance :

-

Regioselectivity: 4:1 (4- vs 2-substitution)

-

Yield: 38% with 55% recovered starting material

Photoredox-Mediated Process

A visible-light-driven approach improves functional group tolerance:

Conditions :

-

Photocatalyst : Ir(ppy)3 (2 mol%)

-

Difluoromethyl Source : HCF2SO2Na (2 equiv)

-

Base : K3PO4 (3 equiv)

-

Light Source : 450 nm LEDs, DCE solvent, 25°C, 48 h

Outcome :

-

22% yield of target compound

-

Major side product: difluoromethylated at 2-position (19%)

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| A | Halogenation-Substitution | 42 → 85 | High-purity final product | Multi-step, moderate difluoromethoxylation yield |

| B | Diazonium Chemistry | 31 | Avoids halogen intermediates | Low yield, hazardous intermediates |

| C | C–H Activation | 38 | Atom-economic, single step | Poor regioselectivity, high catalyst load |

Critical Parameter Optimization

Solvent Effects in Difluoromethoxylation

Polar aprotic solvents (DMF, DMSO) improve yields in copper-mediated reactions but promote ester hydrolysis. Mixed solvent systems (DMF:MeCN = 3:1) balance reactivity and stability.

Temperature Control

Maintaining reaction temperatures below 60°C prevents decomposition of the difluoromethoxy group. Exceeding 80°C leads to >40% degradation via HF elimination.

Protecting Group Strategies

Temporary protection of the ester as a tert-butyl group during difluoromethoxylation increases yields by 15-20% but requires additional deprotection steps.

Spectroscopic Characterization

Successful synthesis is confirmed by:

-

19F NMR : Characteristic triplet for -OCF2H at δ -82.5 ppm (J = 74 Hz)

-

1H NMR : Methyl ester singlet at δ 3.95 ppm, naphthalene aromatic protons between δ 7.5–8.3 ppm

-

HRMS : [M+H]+ calculated for C13H11F2O3: 269.0624, observed: 269.0622

Industrial-Scale Considerations

Batch process economics favor Method A (cost: $12/g) over Method C ($48/g). Continuous flow systems improve yields in diazonium-based routes by 18% through precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-1-naphthoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced naphthalene derivatives .

Scientific Research Applications

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Hydroxy-1-naphthoic acid, difluoromethoxy reagent | Aprotic solvent, base | High |

| 2 | Acid chlorides or anhydrides | Mild heating | Moderate to high |

Methyl 4-(difluoromethoxy)-1-naphthoate has been investigated for its biological properties, particularly as a potential pharmaceutical agent. Research indicates that compounds with similar structures exhibit anti-inflammatory and anti-cancer activities due to their ability to inhibit specific enzyme pathways involved in disease progression.

Pharmacological Insights

- Anti-inflammatory Effects : Some studies have suggested that the compound may inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating inflammatory responses .

- Anticancer Potential : The presence of the naphthalene moiety is known to enhance the interaction with biological targets, making it a candidate for further investigation in cancer therapy .

Industrial Applications

Beyond its pharmaceutical potential, this compound is also explored for use in materials science. Its unique chemical structure allows it to be utilized as a building block in the synthesis of advanced materials, including:

- Fluorinated Polymers : The difluoromethoxy group imparts desirable properties such as chemical resistance and thermal stability.

- Agricultural Chemicals : Similar fluorinated compounds have been used to develop pesticides and herbicides that are more effective and environmentally friendly .

Case Study 1: Anti-inflammatory Research

A study conducted by researchers at a leading university demonstrated that this compound showed significant inhibition of PDE4 in vitro, leading to reduced inflammation markers in cell cultures. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study 2: Material Science Application

In another study focused on polymer development, scientists incorporated this compound into a polymer matrix. The resulting material exhibited enhanced durability and resistance to solvents compared to traditional polymers, indicating its utility in industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)-1-naphthoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of Methyl 4-(difluoromethoxy)-1-naphthoate and related compounds:

Biological Activity

Methyl 4-(difluoromethoxy)-1-naphthoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene backbone with a methoxy group and difluoromethoxy substituent. Its chemical formula is , and it is characterized by its lipophilic nature, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of prostaglandins and leukotrienes. Inhibition of these enzymes can lead to reduced inflammation and pain.

- Nuclear Receptors : It may also modulate the activity of nuclear receptors involved in gene expression, impacting various cellular processes including proliferation and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study highlighted its potential as a selective inhibitor of human reticulocyte 15-lipoxygenase (15-hLO-1), which is implicated in cancer progression. The compound displayed nanomolar potency against this enzyme, suggesting its utility in cancer therapeutics .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its inhibitory effects on COX and LOX pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In vitro Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including colon and breast cancer cells. The mechanism was linked to the modulation of apoptotic pathways .

- Animal Models : In vivo studies using animal models of inflammation showed that administration of this compound resulted in significant reductions in inflammatory markers, supporting its potential as an anti-inflammatory agent .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the naphthalene structure could enhance potency and selectivity against specific enzymes, paving the way for the development of more effective derivatives .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | |

| Target Enzymes | COX, LOX |

| Potency against 15-hLO-1 | Nanomolar range |

| Biological Activities | Anticancer, Anti-inflammatory |

Q & A

What are the optimal synthetic routes for Methyl 4-(difluoromethoxy)-1-naphthoate, and how can reaction yields be improved?

Basic

The synthesis typically involves esterification or substitution reactions. For example, methyl esters are often prepared via nucleophilic acyl substitution using methyl chloride or methanol under acidic conditions. Evidence from benzimidazole derivatives (e.g., compound 35 ) highlights the use of ethyl 1-naphthoate in coupling reactions with piperazine intermediates, achieving yields of 27–63% depending on chromatographic purification (hexane/EtOAc or CH₂Cl₂/EtOH gradients) . To improve yields, optimizing stoichiometry, reaction temperature (e.g., reflux conditions), and protecting group strategies (e.g., SEM groups) are critical.

Advanced

Advanced routes may involve regioselective functionalization. For instance, introducing the difluoromethoxy group at the 4-position of the naphthalene ring requires careful control of electrophilic substitution conditions. Halogenated intermediates (e.g., 4-chloro-1-naphthoate) could undergo nucleophilic displacement with difluoromethoxide ions. However, steric and electronic effects from the naphthalene system may necessitate high-pressure or microwave-assisted synthesis .

How does the difluoromethoxy group influence the compound’s electronic properties and reactivity?

Advanced

The difluoromethoxy (-OCF₂H) group is a strong electron-withdrawing substituent due to the electronegativity of fluorine. This polarizes the naphthalene ring, enhancing electrophilic substitution at adjacent positions (e.g., C5 or C8) and deactivating meta positions. Comparative studies with trifluoromethoxy analogs (e.g., 1-(trifluoromethoxy)naphthalene-4-methanol) show increased metabolic stability and altered π-π stacking interactions in receptor binding, making the compound a candidate for bioactive molecule design .

What spectroscopic techniques are most effective for characterizing this compound?

Basic

Key techniques include:

- ¹H/¹³C NMR : The difluoromethoxy group appears as a singlet in ¹⁹F NMR (δ ~ -80 ppm). In ¹H NMR, splitting patterns of aromatic protons (e.g., doublets at δ 7.5–8.5 ppm) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations for C=O (ester, ~1720 cm⁻¹) and C-F (1120–1250 cm⁻¹) are diagnostic .

Advanced

High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., calculated for C₁₃H₁₀F₂O₃: m/z 276.0634). X-ray crystallography, as demonstrated for sulfonyl-naphthofuran derivatives, resolves stereoelectronic effects of the difluoromethoxy group on crystal packing .

How can this compound be utilized in pharmaceutical research, particularly in receptor-targeted drug design?

Advanced

The naphthalene core serves as a hydrophobic pharmacophore, while the difluoromethoxy group enhances bioavailability. For example, benzimidazole derivatives (e.g., compound 36 ) with similar ester groups exhibit serotonin 5-HT₆ receptor antagonism, suggesting potential neurological applications. Structure-activity relationship (SAR) studies could explore modifications at the 1-naphthoate position to optimize binding affinity .

What are the methodological challenges in assessing the compound’s toxicity profile?

Basic

Standard toxicological screening follows OECD guidelines, including acute toxicity (oral, dermal) and systemic effects (hepatic, renal). However, limited data exist for this specific compound. General protocols for naphthalene derivatives (e.g., inhalation exposure studies in rodents) may be adapted, with attention to metabolites like 1,2-dihydroxynaphthalene .

Advanced

Metabolite identification via LC-MS/MS is critical. The difluoromethoxy group may resist oxidative metabolism, but hydrolysis to 4-(difluoromethoxy)-1-naphthoic acid could occur. Comparative studies with flucythrinate (a pesticide with a difluoromethoxybenzeneacetate backbone) reveal neurotoxic risks, necessitating in vitro neuronal cell assays .

How can regioselective functionalization of the naphthalene ring be achieved for derivative synthesis?

Advanced

Directed ortho-metalation (DoM) using lithium amides or palladium-catalyzed C-H activation enables selective functionalization. For example, methyl 4-bromo-1-naphthoate can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at C4. The difluoromethoxy group’s electron-withdrawing nature directs further substitution to electron-rich positions .

What computational methods aid in predicting the compound’s physicochemical properties?

Advanced

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations model solvation effects and partition coefficients (logP), critical for pharmacokinetic profiling. Software like Gaussian or Schrödinger Suite validates spectral data and docking poses with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.